5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO3 |
|---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
5-chloro-2-fluoro-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 |
InChI Key |
ODSNAMAQIOSBHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparative Chemistry
Established Synthetic Routes for 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene and Analogues
The traditional synthesis of this compound and related compounds relies on fundamental organic reactions, including nitration, nucleophilic aromatic substitution, esterification, and diazotization.
Nitration Protocols for Halogenated Benzene (B151609) Derivatives
Nitration is a crucial step in the synthesis of nitroaromatic compounds. The introduction of a nitro group (-NO2) onto a halogenated benzene ring is typically achieved by treating the substrate with a mixture of concentrated nitric acid and sulfuric acid. pharmaguideline.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. pharmaguideline.comlibretexts.org
For halogenated benzene derivatives, the position of nitration is directed by the existing substituents. Halogens are ortho-, para-directing, yet deactivating, while alkoxy groups are ortho-, para-directing and activating. The regioselectivity of the nitration of a compound like 3-chloro-4-fluoroanisole (B1585928) would be influenced by both the methoxy (B1213986) and the halogen groups, leading to a mixture of isomers. In the case of di- and tri-substituted benzenes, the directing effects of all substituents must be considered to predict the major product. A process for nitrating halogenated benzene derivatives in the vapor phase using nitric acid, nitrogen dioxide, or nitrogen pentoxide in the presence of a solid inorganic oxide has also been described. google.com
| Reactant | Reagents | Conditions | Product | Notes |
| Benzene | Conc. HNO₃, Conc. H₂SO₄ | Not exceeding 50°C | Nitrobenzene (B124822) | Sulfuric acid acts as a catalyst. pharmaguideline.com |
| Halogenated Benzene Derivatives | Nitric acid, nitrogen dioxide, or nitrogen pentoxide | Vapor phase with solid inorganic oxide catalyst | Nitrated Halogenated Benzene | A patented industrial process. google.com |
| 2-Fluoro-1,4-dimethoxybenzene | HNO₃ (64-66%) | 0°C | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Selective nitration giving a high yield of a single isomer. mdpi.com |
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formation
Nucleophilic aromatic substitution (SNAr) is a key strategy for the formation of aryl ethers. acs.orgnih.govbris.ac.ukresearchgate.net This reaction involves the attack of a nucleophile, such as an alkoxide, on an aromatic ring that is activated by electron-withdrawing groups, like a nitro group. libretexts.org The presence of halogens on the ring can also facilitate this reaction by acting as leaving groups.
In the context of synthesizing this compound, a potential SNAr strategy could involve the reaction of a dichlorofluoronitrobenzene derivative with sodium methoxide. The nitro group activates the ring towards nucleophilic attack, and one of the chlorine or fluorine atoms is displaced by the methoxy group. The regioselectivity of the substitution depends on the relative activation of the different positions on the ring by the nitro group and the nature of the leaving group. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.
A general route to carbohydrate-aryl ethers using SNAr has been reported, highlighting the versatility of this method. acs.orgnih.govbris.ac.ukresearchgate.net Another example is the preparation of 3-chloro-4-fluoro-nitrobenzene from 3,4-dichloronitrobenzene (B32671) by heating with potassium fluoride (B91410) in the presence of a sulpholane. google.com
Esterification Approaches for Related Carboxylic Acid Precursors
Esterification is a fundamental reaction in organic synthesis where a carboxylic acid is converted into an ester. organic-chemistry.org While not a direct step in the synthesis of this compound from its immediate precursors, it is a crucial reaction for preparing related starting materials or for the derivatization of intermediates. For instance, a substituted benzoic acid could be esterified to protect the carboxylic acid group or to modify its electronic properties during subsequent synthetic steps.
A process for preparing 1-nitrobenzene-2-alkyloxycarbonyl-5-carboxylic acids involves the nitration of a dialkyl benzene-1,4-dicarboxylate followed by partial acidic ester hydrolysis. google.com Additionally, a direct route to amide synthesis through the reductive coupling of nitroarenes with carboxylic acids has been developed, showcasing an alternative transformation of these functionalities. researchgate.net
Diazotization and Halogenation Reactions in Substituted Anilines
Diazotization of substituted anilines is a versatile method for introducing a variety of functional groups onto an aromatic ring. acs.orgresearchgate.netorganic-chemistry.orgbyjus.com The reaction involves treating a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org These diazonium salts are highly useful intermediates that can undergo a range of transformations.
For example, a substituted aniline (B41778) can be diazotized and subsequently treated with a copper(I) halide in a Sandmeyer reaction to introduce a halogen at that position. This is a common method for the synthesis of aryl halides that may be difficult to prepare by direct halogenation. In the synthesis of precursors to this compound, an appropriately substituted aniline could be diazotized to introduce either the chloro or fluoro group. The diazotization of anilines in aqueous solution has been shown to be a key step in various synthetic pathways. acs.org
Modern Advancements in Synthetic Techniques
Contemporary organic synthesis has seen the development of powerful new methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional techniques.
Palladium-Catalyzed Cross-Coupling Methodologies for Aromatic Linkages
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netnih.govnih.govnobelprize.orglibretexts.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the precise and efficient coupling of various aromatic fragments.
In the context of synthesizing complex molecules like this compound or its derivatives, palladium-catalyzed cross-coupling could be employed to introduce the methoxy group or to form larger, more complex structures from this core. For instance, a chloro-substituted nitroaromatic compound could potentially undergo a Suzuki coupling with a boronic acid to form a biaryl structure, or a Buchwald-Hartwig amination to introduce a nitrogen-containing substituent. The versatility of these methods allows for the late-stage functionalization of complex molecules, providing access to a wide range of analogues for various applications. nih.gov The Suzuki-Miyaura coupling, in particular, is widely used for creating carbon-carbon bonds to produce conjugated systems. libretexts.org
| Reaction Name | Description | Key Features |
| Suzuki Coupling | Palladium-catalyzed reaction between an organoborane and an organohalide. libretexts.org | Tolerates a wide range of functional groups, can be run under mild conditions. nobelprize.org |
| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. organic-chemistry.org | Forms a substituted alkene. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. nih.gov | A general method for the synthesis of anilines and their derivatives. nih.gov |
Electrophilic Fluorination Reagents and Protocols
Electrophilic fluorination is a key method for introducing fluorine atoms into organic molecules. wikipedia.org This process involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, reagents with a nitrogen-fluorine (N-F) bond are generally safer, more stable, and more economical. wikipedia.org
Commonly used electrophilic fluorination reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). alfa-chemistry.combrynmawr.edu These reagents are effective for the fluorination of a wide range of substrates, including electron-rich aromatic compounds. alfa-chemistry.com The reactivity of N-F reagents can be tuned by modifying the electronic properties of the nitrogen atom; for instance, creating cationic nitrogen centers enhances the electrophilicity of the fluorine atom. wikipedia.org
The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org However, kinetic studies and radical probe experiments often favor the SN2 mechanism for many reactions. wikipedia.org
Table 1: Common Electrophilic Fluorination Reagents
| Reagent Name | Abbreviation | Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, safe, and soluble in various organic solvents. alfa-chemistry.com |
| Selectfluor | F-TEDA-BF4 | Stable, mild reaction conditions, high thermal stability, and low toxicity. alfa-chemistry.comresearchgate.net |
| N-fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent. wikipedia.org |
| N-fluoropyridinium salts | NFPy | Stability and reactivity can be tuned by modifying the pyridine (B92270) ring. alfa-chemistry.com |
Decarboxylative Halogenation Methods for Aryl Carboxylic Acids
Decarboxylative halogenation provides a powerful method for the synthesis of aryl halides from readily available aryl carboxylic acids. organic-chemistry.orgacs.orgnih.gov This transformation is particularly valuable as aryl halides are fundamental building blocks in organic synthesis, especially in metal-catalyzed cross-coupling reactions. acs.orgnih.gov
A unified and general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, leveraging ligand-to-metal charge transfer (LMCT). acs.orgnih.govosti.gov This strategy utilizes a copper catalyst and a light source to generate a reactive aryl radical intermediate from the carboxylic acid. osti.govresearchgate.net This aryl radical can then undergo one of two divergent pathways:
Atom Transfer: The aryl radical can abstract a halogen atom from a suitable source to form bromo- or iodoarenes. nih.govosti.gov
Radical Capture by Copper: The aryl radical can be trapped by a copper species, followed by reductive elimination to yield chloro- or fluoroarenes. nih.govosti.gov
This method is notable for its broad substrate scope, operational simplicity, and mild reaction conditions, making it suitable for late-stage functionalization of complex molecules. organic-chemistry.org
Optimization of Reaction Conditions and Process Chemistry
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, catalyst system, temperature, and pressure.
Solvents and Reaction Media Effects on Synthetic Pathways
The choice of solvent can significantly influence the rate and selectivity of nitration reactions. researchgate.netrsc.org In the nitration of anisole (B1667542), for example, nonpolar solvents tend to maintain a relatively constant ortho/para isomer ratio, while polar solvents can lead to considerable variations. researchgate.net The solubility of water in the organic solvent and the solvent's dielectric constant have been shown to correlate with the observed isomer distribution. researchgate.net
For two-phase nitration systems, the nature of the organic solvent is of prime importance. rsc.orgpsu.edu The reaction can proceed in both the organic and aqueous phases, and better conversions and yields are often obtained in nonpolar solvents like n-heptane, cyclohexane, and n-hexane. researchgate.net In some cases, the use of specific solvents like chloroform (B151607) or methylene (B1212753) chloride can lead to lower ortho-para ratios compared to conventional nitration methods. google.com
Design and Application of Catalyst Systems and Ligand Architectures
Catalysts play a pivotal role in electrophilic aromatic substitution reactions, including nitration. masterorganicchemistry.com In the classic nitration of benzene, concentrated sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid. masterorganicchemistry.comlibretexts.org
For more complex substrates, specialized catalyst systems may be employed to enhance selectivity. For instance, nanosized stannic oxide (SnO₂) has been shown to be an effective catalyst for the liquid-phase nitration of benzene. researchgate.net Catalysts composed of phosphoric acid and ammonium (B1175870) molybdate (B1676688) supported on silica (B1680970) gel have been used for the controlled nitration of anisole, allowing for manipulation of the catalyst's acidity and activity. researchgate.net
In the context of decarboxylative halogenation, the design of the catalyst system, including the choice of metal and ligands, is crucial. Copper-based catalysts are effective in promoting the generation of aryl radicals via LMCT. nih.govosti.gov The ligand architecture can influence the stability and reactivity of the catalytic species, thereby affecting the efficiency of the halogenation process.
Temperature and Pressure Control in Reaction Engineering
Temperature is a critical parameter in controlling the outcome of nitration reactions. The nitration of benzene is typically carried out at a temperature not exceeding 50°C to minimize the formation of dinitro products. libretexts.org For more reactive substrates like methylbenzene (toluene), a lower temperature of 30°C is used. libretexts.org Conversely, the nitration of deactivated substrates like nitrobenzene requires higher temperatures, around 95°C, to proceed at a reasonable rate. msu.eduquora.com
Pressure can also be a factor, particularly in reactions involving gaseous reagents or intermediates. However, for most laboratory-scale nitration and halogenation reactions of aromatic compounds, the reactions are conducted at atmospheric pressure. In industrial settings, pressure control may be more critical for process safety and efficiency. The use of sealed reaction vessels, such as Ace pressure tubes, can allow for reactions to be conducted at temperatures above the solvent's boiling point, which can significantly increase the reaction rate. researchgate.net
Purification and Isolation Techniques in Synthetic Organic Chemistry
Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and isomeric impurities. Common purification techniques for nitroaromatic compounds include:
Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical, and it often requires trial and error to find a solvent that provides good solubility at high temperatures and poor solubility at low temperatures. For mixtures of isomers, fractional crystallization can sometimes be effective, especially if the isomers have significantly different melting points. msu.edu
Column Chromatography: This is a versatile technique for separating mixtures based on the differential adsorption of components onto a stationary phase (e.g., silica gel or alumina). researchgate.net By carefully selecting the eluting solvent system, it is often possible to separate closely related isomers. researchgate.net For challenging separations of isomers with very similar polarities, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) can be employed. researchgate.net
Distillation: For liquid products, distillation can be an effective purification method, provided the components have sufficiently different boiling points. Vacuum distillation is used for high-boiling or thermally sensitive compounds.
Acid-Base Extraction: This technique can be used to separate acidic or basic impurities from a neutral product. For instance, if the reaction mixture contains acidic byproducts, they can be removed by washing the organic solution with an aqueous base.
The purification of nitroaromatic compounds can sometimes be challenging due to the presence of isomers with similar physical properties. researchgate.net In such cases, a combination of techniques may be necessary to achieve the desired purity.
Chromatographic Purification Strategies (e.g., Column Chromatography, Flash Chromatography, Preparative HPLC)
Chromatographic methods are indispensable for the purification of this compound from crude reaction mixtures, which may contain starting materials, isomers, and other byproducts. The choice of technique depends on the scale of the purification and the required purity of the final product.
Column and Flash Chromatography: For laboratory-scale purification, flash chromatography is a widely employed technique due to its speed and efficiency. ijpdt.com A typical setup for the purification of nitroaromatic compounds involves a silica gel stationary phase. uct.ac.za The choice of mobile phase is critical for achieving good separation. A common approach for compounds of moderate polarity, such as this compound, is to use a binary solvent system, typically a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). rochester.eduwfu.edu The optimal solvent ratio is determined by preliminary analysis using thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired compound that allows for effective separation from impurities. For effective separation, an Rf value of approximately 0.2 to 0.3 is often targeted. uct.ac.za
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Hexane/Ethyl Acetate Gradient |
| Sample Loading | Dry loading or minimal volume of a suitable solvent |
| Elution | Step or linear gradient based on TLC analysis |
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers, preparative HPLC is the method of choice. labcompare.com This technique offers superior resolution compared to standard column chromatography. waters.com For nitroaromatic compounds, reversed-phase chromatography is commonly utilized, employing a nonpolar stationary phase, such as C18-modified silica, and a polar mobile phase. nih.govresearchgate.net A typical mobile phase would be a gradient of methanol (B129727) or acetonitrile (B52724) and water. glsciences.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. The more nonpolar compounds are retained longer on the column. The conditions can be optimized by adjusting the gradient profile, flow rate, and column temperature.
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-Phase C18 Silica |
| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient |
| Detection | UV Absorbance (typically at 254 nm) |
| Mode | Gradient Elution |
Recrystallization and Precipitation Methods for Compound Isolation
Recrystallization is a powerful and economical technique for the purification of solid compounds like this compound. tifr.res.in The principle of this method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. youtube.com An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
For halogenated nitrobenzenes, alcohols such as ethanol (B145695) or methanol, often in combination with water, are effective recrystallization solvents. acs.orgumass.edu The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while the impurities remain in the mother liquor. The purified crystals are then collected by filtration. mnstate.edu
| Solvent System | Rationale |
|---|---|
| Ethanol/Water | Good solubility at high temperatures and reduced solubility upon cooling, allowing for crystal formation. |
| Methanol/Water | Similar properties to ethanol/water, offering an alternative for optimizing crystal yield and purity. acs.org |
| Isopropanol | Can be effective for compounds with intermediate polarity. |
Monitoring Reaction Progress via Analytical Chromatography (e.g., TLC, GC)
Careful monitoring of the synthesis of this compound is crucial for optimizing reaction conditions and determining the reaction endpoint. Thin-layer chromatography and gas chromatography are the primary analytical tools for this purpose.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the progress of a reaction. wisc.edu By spotting the reaction mixture on a TLC plate alongside the starting material, it is possible to observe the disappearance of the starting material and the appearance of the product. chegg.com For aromatic nitration reactions, a common mobile phase for TLC analysis is a mixture of a nonpolar solvent like toluene (B28343) or hexanes and a more polar solvent like ethyl acetate. chegg.com The relative positions of the spots, characterized by their Rf values, indicate the progress of the reaction. The product, this compound, is expected to have a different Rf value from the starting material. stmarys-ca.edu
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), provides a more quantitative and detailed analysis of the reaction mixture. researchgate.net This technique separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. vurup.sk GC can be used to determine the conversion of the starting material, the yield of the desired product, and the presence of any isomeric byproducts. researchgate.netresearchgate.netnih.gov The selection of an appropriate GC column and temperature program is essential for achieving good separation of the isomers of halogenated nitroaromatic compounds.
| Technique | Parameter Monitored | Typical Conditions |
|---|---|---|
| TLC | Disappearance of starting material, appearance of product | Silica gel plate; Eluent: Toluene/Ethyl Acetate or Hexane/Ethyl Acetate |
| GC-MS | Quantitative analysis of reactants, products, and byproducts | Capillary column (e.g., DB-5ms); Temperature gradient program |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Aromatic Substitution (SNAr) Dynamics
The benzene (B151609) ring of 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene is rendered significantly electron-deficient by the presence of a powerful nitro group, making it susceptible to nucleophilic attack. This reactivity is a hallmark of Nucleophilic Aromatic Substitution (SNAr), a pathway that is viable only on highly activated aromatic systems. libretexts.org
Influence of Halogen (Chloro, Fluoro) and Nitro Substituents on SNAr Reactivity
The rate and feasibility of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring, particularly the electron-withdrawing groups and the leaving group. numberanalytics.com
Nitro Group (-NO₂): The nitro group at the C-3 position is a potent electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This group is the primary activator for SNAr on this molecule. By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step. libretexts.orgnumberanalytics.com The stabilizing effect is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org
Halogen Substituents (-F, -Cl): In the context of SNAr, halogens can function as leaving groups. The reactivity order of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack on the carbon atom, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to (C-2) highly electrophilic and thus more susceptible to attack. youtube.com The chloro group at C-5 is less activating in this regard.
The table below summarizes the electronic effects of the key substituents influencing SNAr reactivity.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on SNAr |
| Nitro (-NO₂) | C-3 | Strong -I | Strong -R | Strongly Activating |
| Fluoro (-F) | C-2 | Strong -I | Weak +R | Activates C-2 for attack / Good Leaving Group |
| Chloro (-Cl) | C-5 | Strong -I | Weak +R | Weakly Activates C-5 for attack / Poorer Leaving Group than F |
Regioselectivity and Stereoelectronic Effects in SNAr Transformations
Regioselectivity in SNAr reactions on this compound is dictated by the position of the strongly activating nitro group relative to the potential leaving groups (fluorine and chlorine).
Preferential Attack at C-2: The fluorine atom is located at the C-2 position, which is ortho to the activating nitro group at C-3. This geometric arrangement is optimal for stabilizing the Meisenheimer complex. When a nucleophile attacks C-2, the resulting negative charge can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.
Disfavored Attack at C-5: The chlorine atom is at the C-5 position, which is meta to the nitro group. A nucleophilic attack at this position would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group via resonance. libretexts.org This lack of stabilization makes the transition state for attack at C-5 significantly higher in energy.
Consequently, SNAr reactions on this substrate are highly regioselective, with nucleophiles exclusively displacing the fluoride (B91410) ion at the C-2 position.
Detailed Mechanistic Pathways of Nucleophilic Displacement
The displacement of the fluoride atom proceeds via the classical two-step addition-elimination SNAr mechanism. libretexts.org
Step 1: Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at C-2, which bears the fluorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is provided by the delocalization of the negative charge across the aromatic system and, most importantly, onto the ortho-positioned nitro group.
Step 2: Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored in a rapid second step, where the fluoride ion is expelled as the leaving group. This elimination step is energetically favorable as it re-establishes the stable aromatic system.
Electrophilic Aromatic Substitution (EAS) Behavior
Electrophilic Aromatic Substitution (EAS) involves the attack of an electron-rich aromatic ring on an electrophile. msu.edu The reactivity of this compound towards electrophiles is governed by the cumulative electronic effects of all its substituents.
Directing Effects of Chloro, Fluoro, Methoxy (B1213986), and Nitro Groups on EAS
The position of an incoming electrophile is determined by the directing effects of the existing substituents. These effects can be either reinforcing or conflicting. wou.edu
Methoxy Group (-OCH₃): Located at C-1, the methoxy group is a strongly activating group due to its potent positive resonance effect (+R), which outweighs its negative inductive effect (-I). It directs incoming electrophiles to the ortho (C-2, C-6) and para (C-4) positions. youtube.com
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is strongly deactivating and a meta-director. minia.edu.eglibretexts.org From its position at C-3, it directs incoming electrophiles to positions C-1 and C-5 (both blocked).
The table below summarizes the directing effects of the substituents.
| Substituent | Position | Classification | Directing Effect |
| Methoxy (-OCH₃) | C-1 | Strongly Activating | Ortho, Para |
| Fluoro (-F) | C-2 | Weakly Deactivating | Ortho, Para |
| Nitro (-NO₂) | C-3 | Strongly Deactivating | Meta |
| Chloro (-Cl) | C-5 | Weakly Deactivating | Ortho, Para |
Deactivation of the Aromatic Ring System Towards Electrophiles
While the methoxy group is an activator, its influence is overwhelmed by the combined deactivating effects of the other three substituents.
Inductive Deactivation: The nitro, fluoro, and chloro groups are all strongly electronegative and withdraw electron density from the ring through the sigma bonds (inductive effect). This reduces the ring's nucleophilicity, making it less reactive towards electrophiles. msu.edulibretexts.org
Resonance Deactivation: The nitro group also strongly deactivates the ring by withdrawing pi-electron density through resonance. openstax.org
The cumulative effect is a significant deactivation of the aromatic ring. Consequently, this compound is substantially less reactive than benzene in electrophilic aromatic substitution reactions. Such reactions would require forcing conditions (e.g., high temperatures, strong acid catalysts) to proceed at a reasonable rate. libretexts.org
Reduction Reactions of the Nitro Group
The reduction of the nitro group is one of the most significant transformations for nitroaromatic compounds, providing a gateway to amino derivatives that are crucial intermediates in organic synthesis. For a polyfunctionalized molecule like this compound, the choice of reducing agent and conditions is critical to ensure chemoselectivity.
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and often clean reaction profiles. The process typically involves molecular hydrogen (H₂) in the presence of a metal catalyst.
Palladium on Carbon (Pd/C): This is one of the most common and efficient catalysts for the reduction of both aromatic and aliphatic nitro groups to their corresponding primary amines. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. However, a significant drawback of Pd/C is its high activity, which can lead to the hydrogenolysis (cleavage) of carbon-halogen bonds, particularly C-Cl bonds. For a substrate like this compound, this lack of selectivity could result in the undesired removal of the chlorine atom, yielding a mixture of products.
Raney Nickel: As an alternative to palladium, Raney Nickel is an effective catalyst for nitro group reduction. A key advantage of Raney Nickel is its generally lower propensity to cause dehalogenation of aryl chlorides, making it a more suitable choice for substrates where halogen retention is desired.
Platinum-based Catalysts: Platinum catalysts, such as platinum on carbon (Pt/C) or Adams' catalyst (PtO₂), are also effective for nitro reductions. In some cases, platinum on carbon has been shown to be selective for the reduction of a nitro group in the presence of a nitrile, demonstrating its potential for chemoselective transformations.
Table 1: Common Catalysts for Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Typical Conditions | Advantages | Potential Issues for this compound |
|---|---|---|---|
| H₂/Pd/C | H₂ gas (balloon or pressure), solvent (EtOH, EtOAc), room temp. | High activity, efficient | High risk of dechlorination |
| H₂/Raney Ni | H₂ gas (pressure), solvent (EtOH), room temp. or elevated | Lower risk of dehalogenation compared to Pd/C | Pyrophoric nature requires careful handling |
| H₂/Pt/C | H₂ gas (balloon or pressure), solvent (EtOH, EtOAc), room temp. | Effective, can offer different selectivity | Potential for dechlorination, catalyst dependent |
While catalytic hydrogenation is effective, other chemical reducing agents offer different reactivity profiles and may be more suitable for laboratory-scale synthesis or when specific chemoselectivity is required.
Metal Hydrides:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent. While it readily reduces aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds is more complex and typically yields azo compounds (Ar-N=N-Ar) rather than the desired aniline (B41778). acs.orgchemrxiv.org Therefore, LiAlH₄ is generally unsuitable for converting this compound to its amino derivative.
Sodium Borohydride (NaBH₄): By itself, NaBH₄ is generally not reactive enough to reduce aromatic nitro groups. However, its reactivity can be enhanced by the addition of catalysts, such as nickel or cobalt salts, allowing for the reduction to proceed under milder conditions. For instance, a system of NaBH₄ with a nickel catalyst like Ni(PPh₃)₄ has been used for the selective reduction of nitroaromatics. cymitquimica.com
Metal-Acid Systems and Other Agents: Several other reducing systems are known for their utility and selectivity in converting nitroarenes to anilines.
Tin(II) Chloride (SnCl₂): This is a classic and mild method for nitro group reduction. It is known for its excellent chemoselectivity, often leaving other reducible functional groups such as esters, nitriles, and even halogens unaffected. rsc.org The reaction is typically carried out in an alcoholic solvent or ethyl acetate.
Iron (Fe) or Zinc (Zn) in Acid: The use of metal powders like iron or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a versatile and cost-effective method for nitro reduction. acs.org These systems are generally mild and can tolerate a range of other functional groups.
Sodium Dithionite (Na₂S₂O₄): This reagent can reduce nitro groups to amines in an aqueous alcohol medium at moderate temperatures, offering another mild alternative. researchgate.net
Sodium Sulfide (B99878) (Na₂S): In aqueous or alcoholic ammonia, sodium sulfide or hydrogen sulfide can be used for the selective reduction of one nitro group in dinitro compounds (Zinin reduction). mdpi.com This highlights its potential for chemoselectivity.
Table 2: Comparison of Alternative Reducing Agents for Nitroarenes
| Reagent | Typical Conditions | Selectivity Profile | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether or THF | Poor for aromatic amines | Forms azo compounds from aromatic nitro groups. acs.orgchemrxiv.org |
| SnCl₂·2H₂O | EtOH or EtOAc, heat | Excellent; tolerates halogens, esters, nitriles. rsc.org | A reliable method for polyfunctionalized molecules. |
| Fe/HCl or Fe/AcOH | EtOH/H₂O, heat | Good; generally preserves halogens. | Cost-effective and widely used. researchgate.net |
| Zn/HCl or Zn/AcOH | EtOH, room temp. | Good; mild conditions. acs.org | Another classic metal-acid system. |
| Na₂S₂O₄ | Aqueous alcohol, moderate temp. | Mild and selective. researchgate.net | Useful when acidic/strongly basic conditions are not tolerated. |
The presence of chloro, fluoro, and methoxy substituents alongside the nitro group in this compound necessitates a highly selective reduction strategy. The primary goal is the conversion of the -NO₂ group to an -NH₂ group without affecting the other functionalities.
Avoiding Dehalogenation: The C-Cl and C-F bonds are susceptible to cleavage under certain reductive conditions. As mentioned, catalytic hydrogenation with Pd/C is often problematic. acs.org Reagents like Raney Nickel, or chemical reductants like SnCl₂, Fe/HCl, and Na₂S₂O₄ are preferred as they are less likely to cause hydrodehalogenation. acs.orgrsc.org
Stability of the Methoxy Group: The aryl-methoxy ether linkage is generally stable to most conditions used for nitro group reduction. It is not affected by catalytic hydrogenation or common chemical reductants like SnCl₂ or Fe/HCl.
Regioselectivity in Polynitro Systems: While the target compound is a mononitro derivative, principles from polynitro systems can inform reagent choice. In dinitro- and trinitrophenols and their ethers, a nitro group ortho to an alkoxy group is often preferentially reduced. This is attributed to electronic effects and potential chelation with the reagent. For this compound, the nitro group is ortho to the methoxy group, which could potentially influence its reactivity with certain reagents. Reagents like sodium sulfide (Na₂S) are particularly noted for their ability to selectively reduce one nitro group based on its electronic and steric environment. mdpi.com
For this specific compound, a reduction using Tin(II) chloride (SnCl₂) in ethanol would be a highly recommended strategy due to its proven track record of selectively reducing nitro groups while preserving a wide array of other functional groups, including halogens. rsc.org
Other Significant Reaction Types
The cleavage of the aryl-methoxy C-O bond in this compound to yield the corresponding phenol (B47542) is a challenging transformation. Aryl ethers are known for their stability, particularly on electron-deficient rings where the aromatic ring is deactivated towards reactions that proceed via electron-rich intermediates.
The methoxy group is stable under the neutral or acidic conditions typically used for nitro group reduction. Cleavage generally requires harsh reagents.
Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl methyl ethers, but this often requires high temperatures.
Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl ethers, even those on deactivated rings. The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
Nucleophilic Agents: Certain strong nucleophiles, like thiolates in aprotic solvents, can also effect the cleavage of aryl methyl ethers.
Given the stability of the methoxy group, its hydrolysis is not a competing side reaction during the reduction of the nitro group. Any intended cleavage would have to be performed as a separate synthetic step using potent reagents like BBr₃.
Analogues of this compound are valuable substrates for cross-coupling reactions, which are fundamental for constructing more complex molecular architectures, such as biaryls.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between an organoboron compound (like a boronic acid) and an organic halide. organic-chemistry.orglibretexts.org The chloro substituent on the ring can serve as the halide partner. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems employing specialized phosphine (B1218219) ligands have made their use routine. acs.org A Suzuki coupling reaction could be used to replace the chlorine atom with another aryl or alkyl group, providing a route to substituted 2-fluoro-1-methoxy-3-nitro-biphenyls or related structures. The reaction is typically tolerant of nitro and methoxy groups.
Mizoroki-Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.org Similar to the Suzuki reaction, the chloro group could be used as the halide partner to introduce an alkenyl substituent. More recently, denitrative Heck reactions have been developed where the nitro group itself is replaced by an alkene, using catalysts like Pd/BrettPhos. chemrxiv.org This opens up the possibility of using the nitro-functionalized position as a handle for C-C bond formation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. Analogues of the title compound could undergo amination at the C-Cl position to introduce a new amino substituent. Furthermore, recent advances have shown that nitroarenes can be used directly in Buchwald-Hartwig-type reactions, serving as precursors for both the electrophile and the arylamine component in a single pot. rsc.org
These coupling reactions significantly expand the synthetic utility of halogenated and nitrated aromatic compounds, allowing for the construction of diverse and complex molecular frameworks.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituted Aromatics
Fluorine-19 NMR spectroscopy is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov In fluoro-substituted aromatic compounds, the chemical shifts are sensitive to the electronic environment, providing valuable information about the position and nature of substituents on the aromatic ring. nih.govazom.com
For 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this fluorine is influenced by the electronic effects of the adjacent chloro, methoxy (B1213986), and nitro groups. Electron-withdrawing groups generally cause a downfield shift (less shielded), while electron-donating groups result in an upfield shift (more shielded). The chemical shifts for fluorine on aromatic rings typically appear between -100 ppm and -200 ppm. azom.com The precise chemical shift can be predicted using computational methods, such as Density Functional Theory (DFT), which often employ linear scaling to improve accuracy. nih.govresearchgate.net
Table 1: Predicted ¹⁹F NMR Chemical Shift Range for Aromatic Fluorine
| Functional Group Environment | Typical Chemical Shift Range (ppm) |
|---|
This table provides a general range for aromatic fluorine chemical shifts. The exact value for this compound would depend on the specific electronic contributions of the substituents.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complex Structure Elucidation
While one-dimensional NMR provides essential information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. slideshare.netomicsonline.org These experiments correlate signals from different nuclei, revealing connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling, establishing the connectivity of proton networks within the molecule. sdsu.eduyoutube.com For this compound, COSY would reveal the coupling between the two aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with directly attached carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would link each aromatic proton to its corresponding carbon atom and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com HMBC is invaluable for piecing together the molecular skeleton by connecting fragments. For instance, it could show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. nih.gov This provides information about the three-dimensional structure and conformation of the molecule. In the case of this compound, NOESY could reveal spatial proximity between the methoxy protons and one of the aromatic protons.
Table 2: Application of 2D NMR Techniques for this compound
| 2D NMR Technique | Information Gained |
|---|---|
| COSY | Connectivity between the two aromatic protons. |
| HSQC/HMQC | Direct correlation of each aromatic proton and methoxy protons to their respective carbon atoms. |
| HMBC | Long-range correlations, for example, between methoxy protons and the aromatic ring carbons, and between aromatic protons and neighboring carbons. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. rsc.org
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₇H₅ClFNO₃), the exact mass can be calculated based on the precise masses of its constituent isotopes.
In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that serves as a molecular fingerprint. The fragmentation of nitroaromatic compounds is influenced by the substituents on the benzene (B151609) ring. nih.gov Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (NO). nih.govnih.gov The presence of chlorine and fluorine will also influence the fragmentation, with potential losses of these halogens or related fragments. whitman.edu The fragmentation pattern can be complex, but it provides valuable clues for confirming the structure of the molecule. nih.gov For aromatic compounds, the formation of a tropylium ion is a common rearrangement. whitman.edu
Table 3: Expected Fragmentation in the Mass Spectrum of this compound
| Fragment | Potential Neutral Loss |
|---|---|
| [M - NO₂]⁺ | Loss of the nitro group |
| [M - NO]⁺ | Loss of a nitro radical |
| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. libretexts.org For aromatic compounds, these transitions are typically from π to π* orbitals. quimicaorganica.org The presence of substituents on the benzene ring can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. ijermt.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. nih.gov For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would reveal the planarity of the benzene ring and the orientation of the substituent groups relative to the ring. For instance, the nitro group may be twisted out of the plane of the benzene ring. researchgate.net
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules crystallizing in non-centrosymmetric space groups, SCXRD can be used to determine the absolute configuration.
Despite extensive searches of chemical and crystallographic databases, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been found. Consequently, its absolute configuration and solid-state conformation remain experimentally unconfirmed.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. These interactions, which include hydrogen bonding, halogen bonding, and van der Waals forces, are crucial in determining the physical properties of a crystalline material.
Without experimental crystallographic data for this compound, a definitive analysis of its crystal packing and the specific nature of its intermolecular interactions is not possible. Theoretical calculations could provide insights into potential packing motifs and interaction energies, but such computational studies have not been reported in the available literature.
Detailed Geometric Parameters and Bond Length/Angle Analysis
A detailed analysis of the geometric parameters of this compound, including precise bond lengths and angles, is contingent upon the availability of single-crystal X-ray diffraction data. This experimental information is fundamental for understanding the electronic and steric effects of the various substituents on the benzene ring.
As no such data has been published for this compound, a quantitative discussion of its bond lengths and angles cannot be provided.
Applications in Advanced Organic Synthesis and Materials Science
Utility as Building Blocks in Pharmaceutical Synthesis
The presence of multiple reactive sites on the benzene (B151609) ring of 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene makes it a crucial precursor in the synthesis of pharmaceutical agents. The nitro group can be readily reduced to an amine, while the halogen substituents are amenable to nucleophilic aromatic substitution reactions, providing pathways to a diverse range of derivatives.
Halogenated nitroaromatic compounds are fundamental in the construction of various heterocyclic systems that form the core of many pharmaceutical drugs. nih.gov The reduction of the nitro group in compounds like this compound to an aniline (B41778) derivative is a key step. This resulting amine can then be utilized in cyclization reactions to form heterocycles such as benzimidazoles. ihmc.us Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of bioactive compounds, including anthelmintics and proton pump inhibitors. ihmc.us
The synthesis of substituted anilines from the reduction of nitroarenes is a well-established and vital transformation in the pharmaceutical industry. researchgate.net These anilines serve as pivotal intermediates for the creation of a multitude of pharmacologically active molecules. For instance, substituted nitrobenzenes are used to create a diverse collection of indoles, which are bioactive components in numerous drugs. nih.gov
The chloro and fluoro substituents on the aromatic ring of this compound play a critical role in guiding the synthesis of biologically relevant scaffolds. These halogens act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can modulate the biological activity of the final compound. For example, 5-chloro-2-nitroaniline (B48662), a related compound, is a key starting material in the synthesis of Albendazole, a broad-spectrum anthelmintic drug. guidechem.com The process involves a series of reactions including substitution, condensation, reduction, and cyclization to form the final benzimidazole-based drug. guidechem.com
Furthermore, derivatives of 5-chloro-2-nitroaniline have been utilized in the synthesis of potent inhibitors of HIV-1 replication, highlighting the importance of this structural motif in the development of antiviral agents. chemicalbook.com The strategic placement of the chloro and nitro groups on the aniline ring is crucial for the observed biological activity.
| Reaction Type | Reagents and Conditions | Product Type | Application |
| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | Substituted Aniline | Precursor for heterocycle synthesis |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., Alkoxide, Amine) | Substituted Benzene Derivative | Introduction of pharmacophoric groups |
| Cyclization | With a dicarbonyl compound | Benzimidazole | Core scaffold for various drugs |
Role in Agrochemical Development
Halogenated nitroaromatic compounds are extensively used as intermediates in the production of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The specific combination of substituents in this compound makes it a potentially valuable precursor for the synthesis of modern crop protection agents.
Nitroaromatic compounds, including halogenated derivatives, serve as foundational materials for the synthesis of numerous pesticides. nih.gov For example, chloronitrobenzenes are feedstocks for creating new derivatives of various crop protection agents. nih.gov The presence of both chlorine and fluorine in a molecule can lead to agrochemicals with a broad spectrum of activity and improved efficacy. nih.gov Many recently developed agrochemical candidates containing halogen substituents represent novel classes of chemical compounds with new modes of action. researchgate.net
The introduction of halogen atoms, particularly fluorine and chlorine, into the molecular structure of agrochemicals is a widely employed strategy to enhance their biological activity. ccspublishing.org.cneurochlor.org Fluorine substitution can significantly modify a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can lead to improved uptake, transport, and target interaction. researchgate.netresearchgate.net The presence of mixed halogens, such as chlorine and fluorine, is a feature in many modern pesticides, contributing to their enhanced performance. nih.gov The strategic placement of these halogens can lead to optimal efficacy, environmental safety, and economic viability of the final agrochemical product. researchgate.net
| Halogen | Effect on Agrochemical Properties | Examples of Halogen-Containing Groups |
| Fluorine | Increased metabolic stability, enhanced binding affinity, altered lipophilicity | Trifluoromethyl (-CF₃), Difluoromethyl (-CHF₂), Fluoroaryl |
| Chlorine | Increased lipophilicity, altered electronic properties | Chloroaryl, Chlorinated heterocycles |
Contributions to Functional Materials Science
While the primary applications of this compound are in the life sciences, its reactive nature also makes it a candidate for the synthesis of functional materials. Substituted nitrobenzene (B124822) and aniline derivatives are valuable intermediates in the production of a variety of dyes and pigments. nih.gov The specific chromophoric and auxochromic groups present in derivatives of this compound could lead to the development of novel colorants with specific properties.
Furthermore, the ability to undergo various chemical transformations allows for its incorporation into more complex molecular architectures, potentially leading to the creation of specialty polymers or other materials with tailored electronic or optical properties. The presence of halogen atoms can also impart flame-retardant properties to materials.
Based on a comprehensive review of available scientific literature and chemical databases, there is currently no specific published research detailing the applications of This compound in the areas of advanced polymer synthesis or as a functional material with specific optical or electronic properties.
The search for documented use-cases of this particular compound as a precursor for high refractive index polymers or for materials with nonlinear optical (NLO) properties did not yield any specific findings. Research in materials science often involves structurally similar compounds, but direct data for this compound is not present in the accessible literature.
Therefore, it is not possible to provide a detailed, evidence-based article on the specific topics requested for this compound.
Environmental Chemical Fate and Degradation Studies
Abiotic Transformation Pathways
Abiotic degradation involves chemical reactions that occur without the direct involvement of living organisms, such as photochemical degradation and hydrolysis. navy.mil These processes are critical in determining the initial transformation of xenobiotic compounds in the environment.
Photochemical degradation is a key environmental process for many organic pollutants. Nitroaromatic compounds can absorb ultraviolet radiation, leading to the formation of excited states that can undergo various reactions. In aquatic environments, the photodegradation of nitrobenzene (B124822) can be initiated by UV light, leading to the formation of intermediates such as nitrophenols. The presence of other substances in the water, like nitrate, can promote the formation of hydroxyl radicals, which accelerate the degradation process.
For 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene, several photochemical pathways are plausible.
Direct Photolysis : Absorption of UV radiation could lead to the cleavage of the carbon-chlorine (C-Cl) bond, which is typically weaker than the carbon-fluorine (C-F) and carbon-oxygen bonds of the methoxy (B1213986) group. This would result in a de-chlorinated radical species.
Indirect Photoreactions : In natural waters, dissolved organic matter and nitrate ions can absorb sunlight to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring, leading to hydroxylation, or abstract a hydrogen atom from the methoxy group.
Atmospheric Degradation : In the atmosphere, the primary degradation pathway for such compounds is reaction with photochemically generated hydroxyl radicals. The rate of this reaction would determine the atmospheric lifetime of the compound. The position of the methoxy group can influence the rate of decomposition. nih.govscispace.comresearchgate.netelsevierpure.com
The degradation of related compounds shows that the process often involves initial transformation into intermediates like 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid from methoxy-substituted precursors. scispace.comresearchgate.net
Hydrolysis is a chemical transformation process where a molecule is cleaved into two parts by the addition of a water molecule. For aromatic compounds, this typically involves the nucleophilic substitution of a leaving group on the ring by a hydroxide ion (OH⁻).
The degradation of this compound via hydrolysis is highly probable due to the strong activation of the benzene (B151609) ring by the electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution : The nitro group significantly increases the susceptibility of the ring to nucleophilic attack, particularly at the ortho and para positions. In this molecule, the fluorine atom is ortho to the nitro group, and the chlorine atom is para. Both halogens are potential leaving groups for substitution by a hydroxide ion, which would yield a chlorofluoronitrophenol. While the C-F bond is stronger than the C-Cl bond, fluorine can be a better leaving group than chlorine in nucleophilic aromatic substitution reactions.
Influence of pH and Temperature : The rate of hydrolysis is strongly dependent on pH (with higher rates under alkaline conditions) and temperature. Studies on o- and p-nitrochlorobenzene show that hydrolysis to the corresponding nitrophenols occurs at elevated temperatures in aqueous sodium hydroxide solutions.
Methoxy Group Hydrolysis : While less common under typical environmental conditions, the ether linkage of the methoxy group could also undergo hydrolysis, particularly under strongly acidic conditions, to yield a phenol (B47542). However, displacement of the activated halogen substituents is the more anticipated pathway.
The hygroscopic nature of some highly nitrated compounds can lead to hydrolysis, forming various nitrophenols, which highlights the susceptibility of activated nitroaromatics to this degradation route. nih.gov
Biotic Transformation Pathways
Biotic transformation, or biodegradation, is the breakdown of organic substances by enzymes produced by living organisms, primarily microorganisms. scispace.com This is a crucial pathway for the ultimate removal of persistent organic pollutants from the environment.
Chlorinated nitroaromatic compounds (CNAs) are generally recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene ring. researchgate.netnih.gov However, numerous microorganisms, including bacteria and fungi, have been isolated from contaminated environments that can utilize CNAs as their sole source of carbon, nitrogen, and energy. researchgate.netnih.gov
The microbial metabolism of CNAs has been extensively studied, revealing several metabolic pathways. researchgate.netnih.gov The presence of multiple substituents, as in this compound, presents a complex challenge for microbial enzymes. The strong carbon-fluorine bond, in particular, makes fluorinated compounds often more resistant to degradation than their chlorinated counterparts. nih.gov Nevertheless, specialized microbes have evolved pathways to cleave C-F bonds. mdpi.com
| Microorganism | Compound Degraded | Key Metabolic Feature |
|---|---|---|
| Pseudomonas putida F1 | Nitrobenzene | Converts nitrobenzene to 3-nitrocatechol via a dioxygenase mechanism. nih.gov |
| Pseudomonas pickettii PKO1 | Nitrobenzene | Transforms nitrobenzene to 3- and 4-nitrocatechol. nih.gov |
| Phanerochaete chrysosporium | 2,4-Dinitrotoluene | A white-rot fungus capable of mineralizing various nitroaromatics. nih.gov |
| Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid | Well-studied pathway for halogenated aromatic degradation. nih.gov |
| Acidovorax and Pseudomonas sp. | Monochlorobenzene | Dominant genera in aerobic degradation of chlorobenzene. nih.gov |
The microbial degradation of halogenated nitroaromatics is initiated by specific enzymatic reactions that can be broadly categorized. nih.govnih.govmahidol.ac.thresearchgate.netelsevierpure.com The biodegradation process for these compounds can generally be divided into upper, middle, and lower metabolic pathways that successively convert the toxic xenobiotic into common cellular metabolites. nih.govnih.govmahidol.ac.thresearchgate.netelsevierpure.com
Initial Attack on the Nitro Group : A common initial step is the reduction of the nitro group, catalyzed by nitroreductases . This multi-step process converts the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino group (-NH₂). The resulting halogenated aromatic amine can then be further metabolized.
Initial Attack on the Aromatic Ring : Alternatively, monooxygenase and dioxygenase enzymes can incorporate one or two hydroxyl groups onto the aromatic ring. This hydroxylation can destabilize the ring and often leads to the elimination of a substituent. For example, dioxygenation can precipitate the spontaneous removal of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov
Dehalogenation : The removal of halogen atoms is a critical and often difficult step in the degradation pathway. nih.govnih.gov This can be achieved by dehalogenases through hydrolytic, oxidative, or reductive mechanisms.
For this compound, enzymatic attack could occur at several positions, leading to different intermediate products and subsequent degradation pathways.
The presence or absence of oxygen fundamentally alters the biodegradation pathways for halogenated nitrobenzenes.
Aerobic degradation typically involves oxidative pathways. The initial attack is often catalyzed by oxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.gov In many cases, the nitro group is removed as nitrite early in the pathway. Aerobic bacteria are capable of completely mineralizing some chlorinated nitrobenzenes.
Anaerobic degradation , in contrast, is characterized by reductive processes. nih.gov The most common initial step under anaerobic conditions is the reduction of the nitro group to an amino group. The resulting aromatic amine is often more resistant to further anaerobic degradation. Reductive dehalogenation, the removal of a halogen atom with the concurrent addition of electrons, can also occur but is generally slower for less halogenated compounds.
| Feature | Aerobic Degradation | Anaerobic Degradation |
|---|---|---|
| Oxygen Requirement | Requires oxygen (O₂) as an electron acceptor. | Occurs in the absence of oxygen. |
| Initial Reaction | Oxidative: Ring hydroxylation by oxygenases, often with removal of the nitro group as nitrite. nih.gov | Reductive: Reduction of the nitro group to an amino group (-NH₂) by nitroreductases. nih.gov |
| Key Enzymes | Dioxygenases, Monooxygenases. | Nitroreductases, Reductive dehalogenases. |
| Common Intermediates | (Chloro)catechols, protocatechuates. | (Chloro)anilines, (chloro)phenylhydroxylamines. |
| Overall Rate | Generally faster for complete mineralization. | Often slower; can lead to the accumulation of persistent intermediates like aromatic amines. researchgate.net |
| Dehalogenation | Can occur oxidatively or hydrolytically. | Primarily occurs via reductive dehalogenation. |
Analytical Methodologies for Environmental Monitoring and Metabolite Identification
Following a comprehensive review of scientific literature, no specific studies on the environmental chemical fate or degradation of this compound were found. Consequently, there is no available information on analytical methodologies developed for its environmental monitoring or the identification of its metabolites. The following sections detail the absence of specific data for the requested analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
No specific Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection and quantification of this compound in environmental samples have been documented in peer-reviewed literature. While GC-MS is a common technique for the analysis of nitroaromatic compounds, specific parameters such as column type, temperature programming, and mass spectral data for this particular compound are not available.
High-Performance Liquid Chromatography (HPLC) Methods for Environmental Analysis
There are no established High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound in environmental matrices. Details regarding suitable columns, mobile phase compositions, and detector settings (e.g., UV-Vis, Mass Spectrometry) specific to this compound have not been published.
Advanced Spectroscopic Techniques for Identifying Degradation Products
As there are no studies on the degradation of this compound, no degradation products have been identified. Therefore, there is no information on the use of advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR), for the structural elucidation of its potential metabolites.
Q & A
Basic Research Questions
Q. What synthetic methods are used to prepare 5-chloro-2-fluoro-1-methoxy-3-nitrobenzene, and how can reaction conditions be optimized?
- Answer : The synthesis involves sequential functionalization of a benzene ring. A plausible route includes:
Nitration : Introduce a nitro group at position 3 using HNO₃/H₂SO₄ at 0–5°C.
Chlorination : Electrophilic substitution with Cl₂/FeCl₃ targets position 3.
Methoxylation : Introduce the methoxy group via nucleophilic substitution.
Purity (>98%) is achieved through preparative HPLC or fractional crystallization .
Q. What analytical techniques are critical for characterizing this compound?
- Answer : Use multi-modal analysis:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic splitting from F/Cl) .
- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups .
- GC-MS/HPLC : Validates molecular weight (m/z ~219.5) and purity .
Q. How should researchers address conflicting spectral data during structural analysis?
- Answer : Resolve discrepancies using:
- 2D NMR (COSY, HSQC) to confirm coupling patterns.
- X-ray crystallography for unambiguous spatial resolution.
- Computational modeling (e.g., DFT) to compare theoretical vs. experimental shifts .
Advanced Research Questions
Q. What mechanistic factors govern regioselectivity in electrophilic substitutions?
- Answer : The nitro group (-NO₂) at position 3 is meta-directing, while the methoxy (-OCH₃) at position 1 is ortho/para-directing. Quantum mechanical calculations show chlorination at position 5 is favored due to resonance stabilization of the intermediate σ-complex .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Answer : Functional group transformations enable drug discovery:
- Nitro reduction (H₂/Pd-C) yields aniline intermediates for antibiotics .
- Methoxy deprotection (BBr₃) generates phenolic groups for kinase inhibitors .
Q. What strategies minimize batch variability in large-scale synthesis?
- Answer : Critical parameters include:
- Temperature control : Maintain ±2°C during nitration to suppress byproducts.
- Purification : Gradient HPLC with C18 columns ensures consistent purity (>98%) .
Q. How does the electronic profile influence cross-coupling reactivity?
- Answer : Electron-withdrawing groups (Cl, NO₂) deactivate the ring, necessitating Pd catalysis (e.g., Suzuki-Miyaura) with Cs₂CO₃ at 80–100°C. DFT studies show couplings favor positions 4 and 6 due to reduced electron density .
Q. What computational tools predict metabolic pathways in biological systems?
- Answer : Software like SwissADME models:
- Phase I metabolism : CYP450-mediated demethylation to phenolic derivatives.
- Phase II metabolism : Glucuronidation increases solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
